molecular formula C10H10ClN3O4 B1599311 Ethyl chloro((4-nitrophenyl)hydrazono)acetate CAS No. 27143-13-1

Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Cat. No. B1599311
CAS RN: 27143-13-1
M. Wt: 271.66 g/mol
InChI Key: RPOPSNIZZCCXGW-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl chloro((4-nitrophenyl)hydrazono)acetate is a chemical compound with the molecular formula C10H10ClN3O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of Ethyl chloro((4-nitrophenyl)hydrazono)acetate is 271.66 . The exact structure can be determined using techniques such as NMR spectroscopy, but such data is not available in the sources I found.


Physical And Chemical Properties Analysis

Ethyl chloro((4-nitrophenyl)hydrazono)acetate has a molecular weight of 271.66 . It has a density of 1.41g/cm^3 and a boiling point of 390.2°C at 760 mmHg .

Scientific Research Applications

Regioselective Synthesis and Complex System Formation

Ethyl chloro((4-nitrophenyl)hydrazono)acetate plays a crucial role in regioselective synthesis processes that lead to the formation of complex pyrrole–pyrazole systems. The reaction of alkyl 2-chloroacetoacetate with various hydrazino derivatives, including 4-nitrophenylacetic acid hydrazide, facilitates the formation of corresponding hydrazone derivatives. These compounds, under specific conditions, undergo further reactions to yield 1-aminopyrrole rings and, eventually, complex NH CO CH-bridged pyrrole–pyrazole systems. This process showcases the compound's utility in synthesizing intricate molecular structures with potential applications in material science and pharmaceuticals (Attanasi, Filippone, Perrulli, & Santeusanio, 2001).

Nonlinear Optical Properties

Another significant application area is the investigation of nonlinear optical (NLO) properties. The synthesis and characterization of hydrazones, including those derived from nitrophenyl components, have been studied for their third-order NLO properties. Such materials are pivotal for developing optical devices like optical limiters and switches. Their ability to undergo two-photon absorption makes them suitable candidates for applications in photonics and optoelectronics (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Green Chemistry and Synthesis of Anti-Arthritic Compounds

In the realm of green chemistry, the compound has been implicated in the synthesis of biaryl structures through Suzuki coupling reactions, exemplified by the synthesis of Ethyl (4-Phenylphenyl)acetate. This process highlights an environmentally friendly approach to synthesizing compounds with potential anti-arthritic properties, thus demonstrating the compound's relevance in developing new therapeutic agents while adhering to green chemistry principles (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).

Safety and Hazards

The safety data sheet for Ethyl chloro((4-nitrophenyl)hydrazono)acetate suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure .

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOPSNIZZCCXGW-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl chloro((4-nitrophenyl)hydrazono)acetate

CAS RN

27143-13-1
Record name Acetic acid, chloro((4-nitrophenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.